molecular formula C10H8ClN B1360239 6-Chloro-2-methylquinoline CAS No. 92-46-6

6-Chloro-2-methylquinoline

Cat. No.: B1360239
CAS No.: 92-46-6
M. Wt: 177.63 g/mol
InChI Key: OCCIBGIEIBQGAJ-UHFFFAOYSA-N
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Description

6-Chloro-2-methylquinoline: is a heterocyclic aromatic organic compound with the molecular formula C10H8ClN. It is a derivative of quinoline, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methylquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene .

Another method involves the Friedländer synthesis, where 2-aminobenzophenone is reacted with an aldehyde in the presence of an acid catalyst.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of microwave irradiation techniques. These methods are advantageous as they offer higher yields, shorter reaction times, and reduced energy consumption compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.

    Oxidation Reactions: Products include quinoline carboxylic acids or aldehydes.

    Reduction Reactions: Products include tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
6-Chloro-2-methylquinoline has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. The presence of chlorine at the 6-position enhances its efficacy, making it a valuable candidate in the development of new antibiotics aimed at resistant strains .

Antimalarial Properties
Research has indicated that modifications to the quinoline structure can lead to potent antimalarial agents. For example, studies on chlorinated arylvinylquinolines demonstrated enhanced activity against Plasmodium falciparum, with specific derivatives showing low nanomolar efficacy. The structure-activity relationship (SAR) highlighted that chlorinated compounds were more effective than their fluorinated counterparts .

Cholinesterase Inhibition
this compound has also been studied for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes critical in neurodegenerative diseases such as Alzheimer's. Modifications to the quinoline ring have shown potential for developing selective inhibitors that could lead to new therapeutic strategies.

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for creating complex molecules. It is utilized in the synthesis of various pharmaceuticals and bioactive compounds. Its unique chemical properties facilitate the formation of diverse derivatives that can be tailored for specific biological activities .

Material Science

Advanced Materials Development
This compound is employed in formulating advanced materials, particularly in coatings and polymers. Its incorporation enhances durability and resistance to environmental factors, making it valuable in industrial applications .

Biochemical Studies

Enzyme Interaction Studies
this compound is used in biochemical assays to study enzyme interactions. These studies help elucidate metabolic pathways and identify potential drug targets, contributing to a deeper understanding of biological processes .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeEfficacy Level
AntimicrobialMycobacterium tuberculosisSignificant inhibition
AntimalarialPlasmodium falciparumLow nanomolar efficacy
Cholinesterase InhibitionAcetylcholinesterasePotent inhibition observed

Table 2: Structure-Activity Relationship Insights

Compound ModificationActivity ChangeRemarks
Chlorine at C6Enhanced antimicrobial activitySuperior to fluorinated analogs
Methoxy substitutionDecreased antimalarial potencyOptimal activity with chlorine
Various aryl substitutionsVariable effects on enzyme inhibitionHighlights need for optimization

Case Studies

1. Study on Antitubercular Activity
A comprehensive study synthesized various quinoline carboxylic acids and screened them against replicating and non-replicating M. tuberculosis. The results indicated that 6-chloro derivatives exhibited superior activity compared to other modifications, underscoring the importance of structural positioning for efficacy .

2. Cholinesterase Inhibition Analysis
Research involving hybrid quinoline-thiosemicarbazone compounds demonstrated that modifications on the quinoline ring could enhance binding affinity to acetylcholinesterase. This suggests potential for developing selective inhibitors for neurological conditions, paving the way for novel treatment options .

Comparison with Similar Compounds

Biological Activity

6-Chloro-2-methylquinoline is a heterocyclic aromatic compound that has garnered attention in biological research due to its diverse pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.

Overview of this compound

  • Chemical Formula : C10H8ClN
  • Molecular Weight : Approximately 179.63 g/mol
  • Structure : The compound features a chlorine atom at the 6-position and a methyl group at the 2-position of the quinoline ring system, which contributes to its unique chemical properties and biological activities.

This compound exhibits its biological effects through various mechanisms:

  • Enzyme Interaction : It interacts with bacterial enzymes, disrupting their function and leading to cell death. This mechanism underlies its antibacterial properties.
  • Cell Signaling Modulation : The compound influences cellular processes by modulating signaling pathways and gene expression.
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its therapeutic potential.

Antimicrobial Properties

Research indicates that this compound possesses significant antibacterial and antifungal activities. It has shown inhibitory effects against various pathogenic microorganisms, making it a candidate for antimicrobial therapies.

Pathogen TypeActivity ObservedReference
BacteriaInhibitory effects against Gram-positive and Gram-negative bacteria
FungiEffective against common fungal strains
VirusesPotential antiviral properties under investigation

Anticancer Activity

The compound has also been studied for its anticancer properties. Derivatives of this compound have shown promise in inhibiting cancer cell proliferation in various models.

  • Case Study : A study evaluated the effects of this compound derivatives on cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range against breast and lung cancer cells .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound exhibits:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro.
  • Antimalarial Properties : Certain derivatives have been optimized for enhanced antimalarial activity against Plasmodium falciparum .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The following table summarizes some related compounds and their activities:

Compound NameStructural FeaturesBiological Activity
This compoundChlorine at C6, Methyl at C2Antibacterial, Antifungal
2-MethylquinolineMethyl at C2Antimicrobial
6-Bromo-2-methylquinolineBromine at C6Varies; potential antimicrobial
7-ChloroquinolineChlorine at C7Varies; potential antiviral

This comparison highlights how structural modifications can lead to variations in biological activity and chemical behavior.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-Chloro-2-methylquinoline, and how can reaction conditions be optimized?

The synthesis of this compound typically involves transition-metal-catalyzed cyclization or alkylation reactions. For example, ruthenium-catalyzed coupling of substituted quinolines with ketones under reflux conditions (e.g., [RuCl₂(p-cymene)]₂ as a catalyst) yields the compound in moderate efficiency (60% yield). Key parameters include solvent choice (e.g., THF or DMF), temperature control (343 K for reflux), and stoichiometric ratios of reactants. Monitoring via TLC ensures reaction completion . Optimization may involve screening catalysts (e.g., cobalt vs. ruthenium) or adjusting substituent electronic effects to improve regioselectivity.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, SC-XRD data reveal planarity deviations (<0.03 Å) in quinoline rings and dihedral angles between aromatic systems (e.g., 4.17° between two quinoline moieties in a derivative). Complementary techniques include NMR (¹H/¹³C) for functional group analysis and mass spectrometry for molecular weight validation. Weak intramolecular interactions (C–H⋯O/N) and π–π stacking distances (3.7–3.8 Å) are quantified using SHELXL refinement software .

Q. What are the common solubility and stability challenges for this compound in experimental settings?

The compound is typically soluble in polar aprotic solvents (e.g., DMF, acetone) but exhibits limited solubility in water. Stability tests under varying pH and temperature conditions are essential. For instance, recrystallization from chloroform or acetone yields stable crystalline forms. Degradation studies via HPLC under oxidative (H₂O₂) or photolytic conditions can identify vulnerable functional groups (e.g., chloro or methyl substituents) .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of alkylation in this compound derivatives?

Alkylation patterns depend on substituent positioning. For example, when the 2-position is occupied by a methyl group (as in this compound), Minisci alkylation preferentially occurs at the 4-position due to reduced steric hindrance and enhanced electrophilicity. In contrast, unsubstituted quinolines (e.g., 6-fluoroquinoline) allow disubstitution. Computational studies (DFT calculations) can map electron density distributions to predict reactive sites . Experimental validation involves synthesizing derivatives with varying substituents and analyzing outcomes via SC-XRD or NOESY NMR.

Q. What strategies resolve contradictions in crystallographic data refinement for this compound derivatives?

Challenges include disordered solvent molecules or twinned crystals. Using SHELX-T tools, hydrogen atoms are placed geometrically (C–H = 0.93–0.97 Å) and refined with isotropic displacement parameters (Uiso(H) = 1.2–1.5 Ueq(C)). For high-resolution data, dual-space methods (SHELXD/E) improve phase determination. Discrepancies in π–π interaction distances (e.g., 3.766 vs. 3.798 Å) require manual adjustment of weighting schemes in SHELXL .

Q. How can structure-activity relationships (SARs) guide the design of bioactive this compound analogs?

SAR studies focus on modifying the chloro and methyl groups to enhance pharmacological properties. For example:

  • Antimicrobial activity : Introducing electron-withdrawing groups (e.g., nitro) at the 4-position increases membrane penetration.
  • Anticancer potential : Pyrazolyl or thienyl substituents (as in hybrid derivatives) improve intercalation with DNA. Biological assays (e.g., MIC, IC50) paired with molecular docking (PDB: 1M17 for kinase targets) validate hypotheses .

Q. Methodological Considerations

Q. What experimental designs mitigate side reactions during the synthesis of this compound hybrids?

  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) during coupling steps.
  • Catalyst screening : Test [Ru], [Co], or organocatalysts to minimize byproducts like chlorinated dimers.
  • Stepwise purification : Use column chromatography (hexane/EtOAc gradients) followed by recrystallization to isolate intermediates .

Q. How should researchers analyze conflicting data on quinoline derivative bioactivity?

Contradictions in biological results (e.g., varying IC50 values) may arise from assay conditions (e.g., cell line variability). Mitigation strategies include:

  • Standardized protocols : Follow WHO guidelines for antimicrobial testing.
  • Meta-analysis : Pool data from multiple studies (e.g., Cochrane Review methods) to identify trends.
  • Dose-response curves : Use nonlinear regression models (GraphPad Prism) to quantify potency .

Q. Tables for Key Data

Table 1: Crystallographic Parameters for this compound Derivatives

CompoundSpace GroupR Factorπ–π Stacking (Å)Refinement Software
Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylateP 10.0523.766–3.798SHELXL-2018
3-Acetyl-6-chloro-2-methyl-4-phenylquinolinium perchlorateP2₁/c0.139N/ASHELXS-97

Table 2: Alkylation Regioselectivity in Quinoline Derivatives

Quinoline SubstrateReaction TypePreferred PositionYield (%)Reference
This compoundMinisci alkylation4-position60
6-FluoroquinolineMinisci alkylation2- and 4-positions75

Properties

IUPAC Name

6-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCIBGIEIBQGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238818
Record name 6-Chloroquinaldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92-46-6
Record name 6-Chloroquinaldine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloroquinaldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-methylquinoline
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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